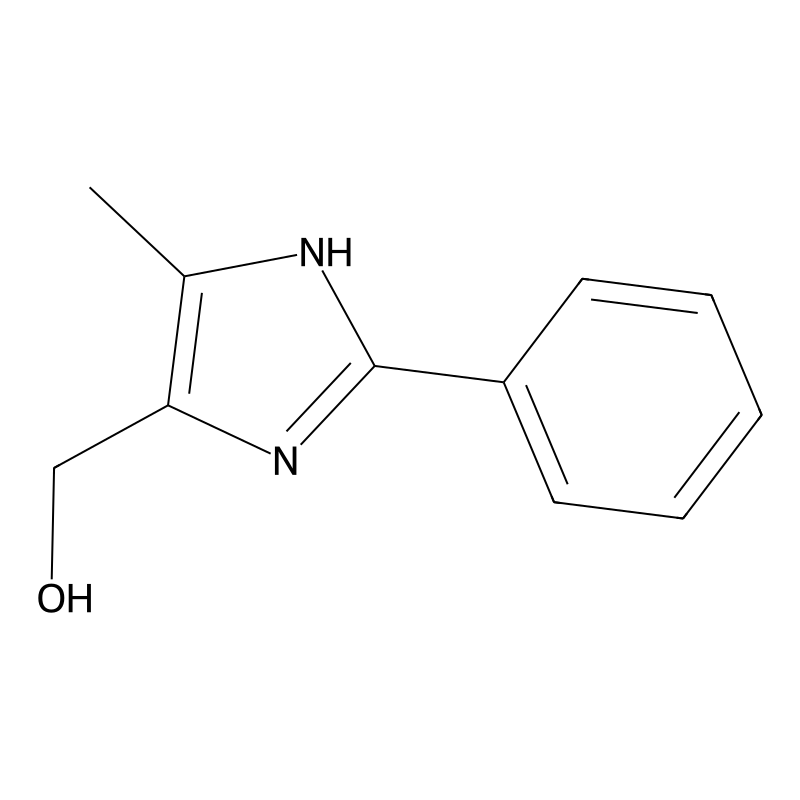1H-Imidazole-4-methanol, 5-methyl-2-phenyl-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry:
5-Methyl-2-phenyl-1H-imidazole-4-methanol (also known as Mitragynine-like compound or MP) is a structural analogue of Mitragynine, the primary alkaloid found in the kratom plant (Mitragyna speciosa). Mitragynine possesses analgesic (pain-relieving) and opioid-like properties, but also carries potential for dependence and addiction. Research suggests that MP may retain the analgesic effects of Mitragynine while exhibiting a reduced risk of dependence and addiction, making it a potential candidate for the development of safer pain management medications. Source: "Mitragynine-like compounds with reduced dependence potential":
Enzyme Inhibition:
Studies have investigated the potential of 5-methyl-2-phenyl-1H-imidazole-4-methanol as an inhibitor of certain enzymes. One study explored its inhibitory effect on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease and other neurodegenerative conditions. The results indicated that the compound exhibited moderate AChE inhibitory activity, suggesting its potential as a lead compound for further development in this area. Source: "Synthesis and evaluation of in vitro acetylcholinesterase inhibitory activity of novel imidazole derivatives":
1H-Imidazole-4-methanol, 5-methyl-2-phenyl, also known as 5-Methyl-2-phenyl-1H-imidazole-4-methanol, is an organic compound characterized by its imidazole ring structure, which features two nitrogen atoms within a five-membered aromatic ring. This compound has a molecular formula of and a molecular weight of approximately 188.23 g/mol . The compound includes a methanol group (-OH) at position 4 of the imidazole ring, a methyl group at position 5, and a phenyl group at position 2. This unique arrangement suggests potential interactions due to the aromatic character of the rings and the hydrogen bonding capability of the hydroxyl group.
- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
- Reduction: The imidazole ring may be reduced under specific conditions.
- Substitution Reactions: The compound can participate in electrophilic aromatic substitution due to the presence of the phenyl group.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 1H-Imidazole-4-methanol, 5-methyl-2-phenyl exhibits significant biological activity. It is structurally related to Mitragynine, an alkaloid from the kratom plant known for its analgesic properties. Studies suggest that this compound may retain similar analgesic effects while potentially posing a lower risk of dependence and addiction compared to Mitragynine. Additionally, it has been found to exhibit moderate inhibitory activity against acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease, suggesting its potential as a lead compound for therapeutic development in this area.
The synthesis of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl typically involves several key steps:
- Formation of the Imidazole Ring: This can be achieved through condensation reactions involving appropriate precursors.
- Introduction of Methyl and Phenyl Groups: These groups can be introduced via alkylation or acylation reactions.
- Hydroxymethylation: The final step often involves the introduction of the hydroxymethyl (-CH2OH) group at position 4, which can be accomplished through various methods including reduction or substitution reactions .
The compound shows promise in several applications:
- Pharmaceutical Development: Due to its analgesic properties and potential lower dependence risk, it may serve as a candidate for developing safer pain management medications.
- Neuropharmacology: Its activity against acetylcholinesterase positions it as a potential therapeutic agent for treating neurodegenerative conditions.
Interaction studies have primarily focused on its inhibitory effects on enzymes like acetylcholinesterase. The moderate inhibitory activity observed suggests that this compound could influence neurotransmitter levels in the brain, which is crucial for conditions like Alzheimer's disease. Further research is required to fully elucidate its interaction profile with other biological targets.
Several compounds share structural similarities with 1H-Imidazole-4-methanol, 5-methyl-2-phenyl. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Mitragynine | Alkaloid from kratom with opioid-like effects | Higher dependence potential compared to 5-MPhIM |
| 4-Methyl-2-phenyl-1H-imidazole | Similar imidazole structure | Lacks methanol functionality |
| 5-Hydroxytryptamine (Serotonin) | Indole structure with hydroxyl group | Neurotransmitter role; different biological activity |
| Phenelzine | Hydrazine derivative | MAO inhibitor; distinct mechanism of action |
The uniqueness of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl lies in its combination of an imidazole core with both phenyl and methanol functional groups, which may contribute to its specific biological activities and therapeutic potentials not fully realized in other similar compounds.
Molecular Architecture
The compound’s IUPAC name, (5-methyl-2-phenyl-1H-imidazol-4-yl)methanol, reflects its heterocyclic imidazole backbone with substituents at three positions. Key structural features include:
- Imidazole ring: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- Methanol group (-CH₂OH): Positioned at carbon 4, contributing hydrogen-bonding capacity.
- Methyl group (-CH₃): At carbon 5, enhancing hydrophobicity.
- Phenyl group (-C₆H₅): At carbon 2, introducing aromatic π-system interactions.
The SMILES notation CC1=C(N=CN1)CO and InChIKey RUEBPOOTFCZRBC-UHFFFAOYSA-N further define its connectivity.
Physical and Chemical Properties
The compound exists as a crystalline powder under ambient conditions and exhibits moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO). Its stability profile suggests compatibility with standard laboratory storage conditions (2–8°C).
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








